![molecular formula C19H16Cl2N2O3S2 B2459165 N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide CAS No. 922849-26-1](/img/structure/B2459165.png)
N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide, also known as DTTB, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. DTTB is a member of the thiazole family of compounds, which have been found to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell growth and inflammation. Specifically, N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide has been found to inhibit the activity of the enzyme COX-2, which is involved in the production of prostaglandins, molecules that play a role in inflammation.
Biochemical and Physiological Effects:
N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide has been found to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory properties, N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide has been found to inhibit the growth of certain cancer cells by inducing cell cycle arrest and apoptosis. N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide in lab experiments is its specificity for COX-2 inhibition, which allows for more targeted research. However, one limitation of using N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research involving N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide. One area of interest is in the development of more soluble derivatives of N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide, which would make it easier to work with in lab experiments. Additionally, further research is needed to fully understand the mechanism of action of N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide and its potential applications in the treatment of cancer and inflammatory diseases.
Synthesis Methods
The synthesis of N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide involves a multi-step process that begins with the reaction of 3,4-dichlorophenyl isothiocyanate with 2-aminothiazole. This reaction yields 4-(3,4-dichlorophenyl)thiazol-2-amine, which is then reacted with 4-(phenylsulfonyl)butanoyl chloride to produce N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide.
Scientific Research Applications
N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide has been found to have a variety of potential research applications. One of the main areas of interest is in the field of cancer research, as N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide has been shown to inhibit the growth of certain types of cancer cells. Additionally, N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
4-(benzenesulfonyl)-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O3S2/c20-15-9-8-13(11-16(15)21)17-12-27-19(22-17)23-18(24)7-4-10-28(25,26)14-5-2-1-3-6-14/h1-3,5-6,8-9,11-12H,4,7,10H2,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOINUSZDXGEXED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.